

# An In-depth Technical Guide to 2-Methyloxetane

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## Compound of Interest

Compound Name: 2-Methyloxetane

Cat. No.: B110119

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-methyloxetane**, a significant heterocyclic compound. Given the increasing interest in oxetane-containing scaffolds in medicinal chemistry, this document details the nomenclature, physicochemical properties, synthesis, reactivity, and applications of **2-methyloxetane**, serving as a valuable resource for professionals in drug discovery and organic synthesis.

## Nomenclature and Chemical Identifiers

**2-Methyloxetane** is a saturated four-membered heterocycle containing an oxygen atom. The presence of a methyl group at the 2-position introduces a chiral center, leading to (R)- and (S)-enantiomers. The racemic mixture is commonly referred to as **2-methyloxetane**.

Identifier	Value
IUPAC Name	2-methyloxetane[1]
CAS Number	2167-39-7 (for racemic mixture)[1]
75492-29-4 (for (S)-2-methyloxetane)	
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O[1]
Molecular Weight	72.11 g/mol [1]
Synonyms	1,3-Epoxybutane, 1,3-Butylene oxide, 1-Methyltrimethylene oxide[1]
InChI	InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3[1]
SMILES	CC1CCO1[1]

## Physicochemical and Spectroscopic Data

The physicochemical properties of **2-methyloxetane** are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value
Appearance	Colorless liquid
Odor	Sweetish, somewhat disagreeable
Boiling Point	54 °C[1]
Melting Point	< -50 °C[1]
Density	0.815 g/cm <sup>3</sup> [1]
Refractive Index	1.378[1]
Water Solubility	≥ 10 g/100 g at 25 °C[1]
Vapor Pressure	218.0 mmHg[1]

## Spectroscopic Data:

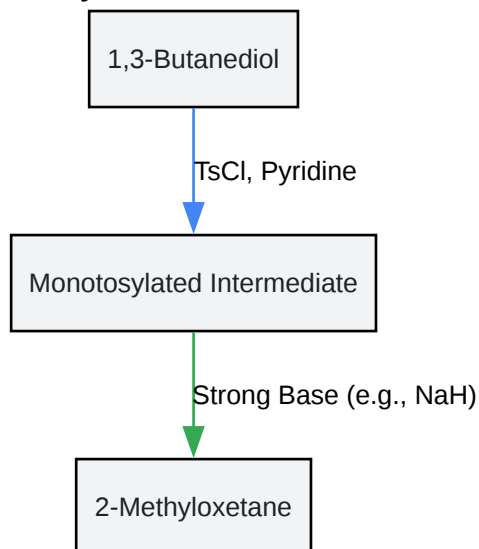
Spectroscopy	Data
$^1\text{H}$ NMR	Spectral data for 2-methyloxetane has been studied, providing insights into its structure.
$^{13}\text{C}$ NMR	Predicted chemical shifts are available in various databases.
IR Spectroscopy	Characteristic peaks for C-O-C stretching are expected.
Mass Spectrometry	The molecular ion peak and fragmentation pattern can be used for identification.

## Synthesis of 2-Methyloxetane

The synthesis of oxetanes can be challenging due to the inherent ring strain of the four-membered ring, which is approximately 25-26 kcal/mol.<sup>[2][3]</sup> Common synthetic strategies include intramolecular cyclization of 1,3-diols and the Paternò-Büchi reaction.

A prevalent method for synthesizing 2-substituted oxetanes is the intramolecular Williamson ether synthesis starting from a 1,3-diol.<sup>[4]</sup> This involves the selective functionalization of one hydroxyl group into a good leaving group, followed by base-induced ring closure.

## Synthesis of 2-Methyloxetane via Intramolecular Cyclization



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Synthesis of **2-Methyloxetane**.

This protocol is adapted from established methods for the synthesis of chiral **2-methyloxetane**.  
[\[4\]](#)

## Step 1: Monotosylation of (S)-1,3-Butanediol

- Dissolve (S)-1,3-butanediol (1 equivalent) in pyridine at 0 °C.
- Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the reaction mixture.
- Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
- Wash the organic layer with cold dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude monotosylate.

### Step 2: Intramolecular Cyclization

- Dissolve the crude monotosylate in anhydrous tetrahydrofuran (THF).
- Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the solution at room temperature under an inert atmosphere.
- Heat the reaction mixture to reflux and stir for 12-18 hours.
- Cool the reaction to room temperature and quench carefully with water.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous  $K_2CO_3$ , and filter.
- Purify the crude product by distillation to obtain (S)-**2-methyloxetane**.

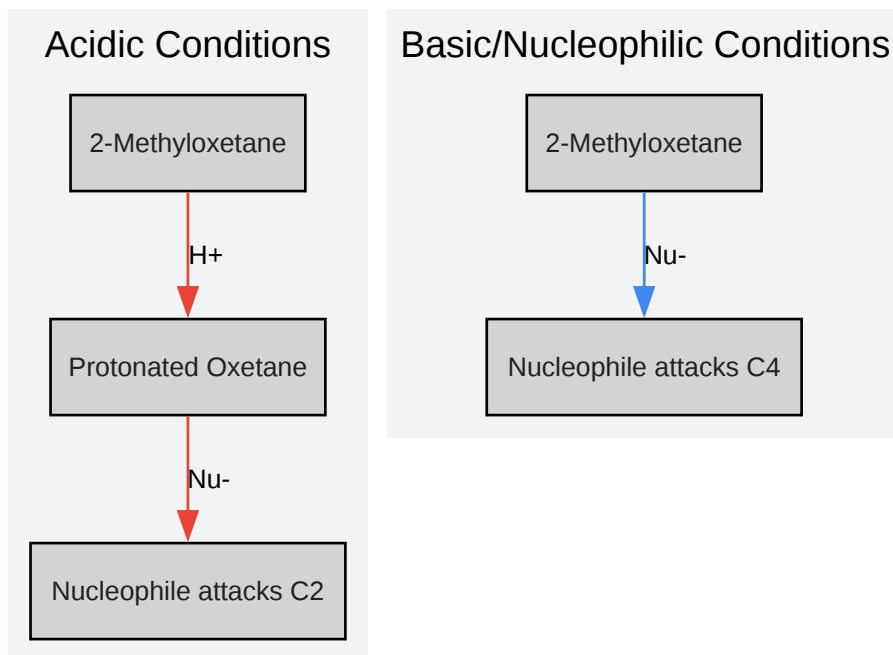
## Reactivity and Key Reactions

The high ring strain of the oxetane ring makes it susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions.<sup>[3]</sup> This reactivity is fundamental to its utility as a synthetic building block.

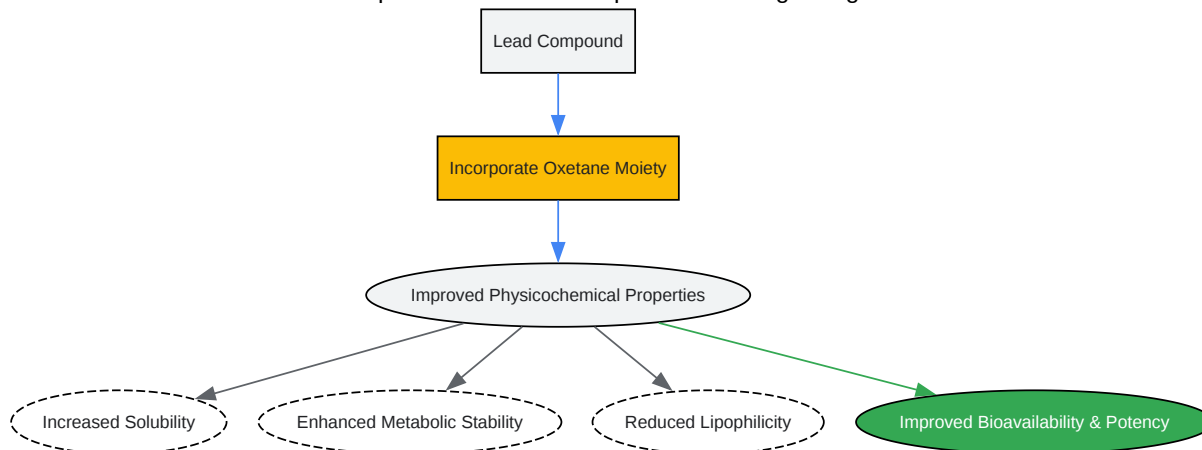
**Under Acidic Conditions:** Ring-opening proceeds via a protonated oxetane intermediate. The nucleophile then attacks the more substituted carbon atom (C2), following an  $S_N1$ -like mechanism.

**Under Basic/Nucleophilic Conditions:** The nucleophile attacks the less sterically hindered carbon atom (C4) in an  $S_N2$  fashion.

## Regioselectivity of 2-Methyloxetane Ring-Opening



## Impact of Oxetane Incorporation in Drug Design

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## References

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